Dihydroisodesmosine

Description

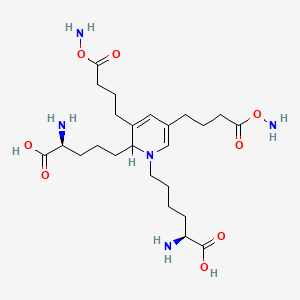

Dihydroisodesmosine is a derivative of isodesmosine, a crosslinking amino acid predominantly found in elastin, a protein critical for tissue elasticity. While isodesmosine is well-characterized in connective tissues, this compound’s specific biochemical role and structural properties remain less studied. However, direct experimental data on its synthesis, applications, or biological functions are scarce in publicly available literature.

Properties

CAS No. |

53733-89-4 |

|---|---|

Molecular Formula |

C24H41N5O8 |

Molecular Weight |

527.6 g/mol |

IUPAC Name |

(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis(4-aminooxy-4-oxobutyl)-2H-pyridin-1-yl]hexanoic acid |

InChI |

InChI=1S/C24H41N5O8/c25-18(23(32)33)8-1-2-13-29-15-16(6-3-11-21(30)36-27)14-17(7-4-12-22(31)37-28)20(29)10-5-9-19(26)24(34)35/h14-15,18-20H,1-13,25-28H2,(H,32,33)(H,34,35)/t18-,19-,20?/m0/s1 |

InChI Key |

ZWDCHHKAHKTXRQ-NFBCFJMWSA-N |

SMILES |

C1=C(C(N(C=C1CCCC(=O)ON)CCCCC(C(=O)O)N)CCCC(C(=O)O)N)CCCC(=O)ON |

Isomeric SMILES |

C1=C(C(N(C=C1CCCC(=O)ON)CCCC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC(=O)ON |

Canonical SMILES |

C1=C(C(N(C=C1CCCC(=O)ON)CCCCC(C(=O)O)N)CCCC(C(=O)O)N)CCCC(=O)ON |

Synonyms |

dihydroisodesmosine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., dihydro modifications, flavanone backbones, or phenolic groups) that may align with dihydroisodesmosine’s hypothetical structure.

Table 1: Structural and Molecular Comparison

Key Observations:

Molecular Weight: Dihydrokavain (232.28 g/mol) and dihydropinosylvin monomethyl ether (228.29 g/mol) are lighter, suggesting higher volatility or simpler metabolic pathways compared to dihydromyricetin (276.29 g/mol) and ampelopsin (320.26 g/mol). this compound’s molecular weight is unconfirmed but may exceed 300 g/mol if derived from isodesmosine (C₂₄H₄₀N₅O₈, ~550 g/mol) .

Functional Groups: Dihydrokavain and dihydropinosylvin feature methoxy groups, which enhance lipid solubility and membrane permeability .

Structural Backbones: Flavanones (e.g., ampelopsin) and bibenzyls (e.g., dihydropinosylvin) suggest diverse biological targets. This compound’s speculated crosslinking structure may share mechanistic parallels with these compounds in stabilizing macromolecular assemblies .

Insights for this compound:

- Crosslinking Efficiency : Unlike dihydrokavain or ampelopsin, this compound may prioritize structural stabilization over metabolic interactions, akin to elastin’s role in tissue integrity.

- Oxidative Resistance : Polyhydroxylated analogs like dihydromyricetin highlight the importance of hydroxyl groups in redox balance—a feature this compound might exploit to protect elastin from degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.